molecular formula C9H5FO3 B6162402 6-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione CAS No. 1152315-50-8

6-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione

Cat. No.: B6162402
CAS No.: 1152315-50-8
M. Wt: 180.13 g/mol
InChI Key: JTVHSZKHCMQXFI-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Anhydride (B1165640) Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are fundamental platforms in chemistry. tandfonline.com It is estimated that approximately 85% of all bioactive compounds feature a heterocyclic moiety. nih.gov The 6-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione scaffold belongs to this broad class. Its core structure is a benzopyran, where a pyran ring is fused to a benzene (B151609) ring.

Structurally, this compound is also classified as a cyclic anhydride. fiveable.meyoutube.com Cyclic anhydrides are formed by the intramolecular dehydration of dicarboxylic acids, resulting in a ring structure that incorporates the anhydride functional group (-C(O)O(O)C-). youtube.com These systems are characterized by high reactivity, primarily due to the electrophilicity of the carbonyl carbons and the stability of the departing carboxylate anion, which acts as a good leaving group. fiveable.me This inherent reactivity makes cyclic anhydrides valuable acylating agents in organic synthesis, readily reacting with nucleophiles like alcohols and amines to form esters and amides, respectively. wikipedia.org The reactivity of cyclic anhydrides is generally greater than that of esters but less than that of acid chlorides. fiveable.me

Table 1: Classification and Properties of the Core Structures

Feature Description
Compound Class Heterocyclic Compound
Sub-Class Benzopyran
Functional Group Cyclic Anhydride
Key Reactivity Susceptible to nucleophilic acyl substitution

| Common Reactions | Acylation of alcohols, amines, and arenes |

Significance of Fluorine Substitution in Aromatic and Heterocyclic Scaffolds

The incorporation of fluorine into organic molecules, particularly into aromatic and heterocyclic frameworks, is a critically important strategy in modern medicinal and materials chemistry. researchgate.netrsc.orgresearchgate.net The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly alter the physicochemical and pharmacological properties of a parent molecule. tandfonline.comresearchgate.netresearchgate.net

One of the primary reasons for fluorination is to enhance metabolic stability. tandfonline.comnih.gov Aromatic rings are often sites of metabolic oxidation by enzymes in the body; introducing a fluorine atom can block this pathway, thereby increasing the molecule's half-life and effectiveness. nih.gov Furthermore, the strong electron-withdrawing nature of fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, which can improve a drug's bioavailability and its binding affinity to biological targets. tandfonline.comnih.gov

Fluorine substitution also has a significant impact on lipophilicity, a key parameter influencing a molecule's ability to cross cell membranes. While fluorination of an aromatic system tends to increase lipophilicity due to the low polarizability of the C-F bond, the effect can vary depending on the specific molecular context. nih.govnih.gov These predictable modifications allow chemists to fine-tune the properties of molecules for specific applications. researchgate.net

Table 2: Effects of Fluorine Substitution on Molecular Properties

Property Effect of Fluorination Rationale
Metabolic Stability Often increased C-F bond is strong and blocks sites of enzymatic oxidation. tandfonline.comnih.gov
Acidity/Basicity (pKa) Modulated Strong inductive electron-withdrawing effect of fluorine. nih.gov
Binding Affinity Can be enhanced Alters electrostatic potential and conformation. researchgate.net
Lipophilicity Generally increased on aromatic rings Low polarizability of the C-F bond. nih.gov

| Bioavailability | Can be improved | A consequence of modified pKa, lipophilicity, and metabolic stability. tandfonline.comresearchgate.net |

Overview of this compound as a Versatile Synthetic Intermediate

While direct applications of this compound are not extensively documented in isolation, its chemical structure points to its significant potential as a versatile synthetic intermediate. As a cyclic anhydride, it is a reactive precursor for the synthesis of a variety of more complex molecules. wikipedia.org

The true value of this compound lies in its role as a building block. For instance, the closely related compound, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, is a known key intermediate in the synthesis of pharmaceuticals. researchgate.netpatsnap.comlgcstandards.com The anhydride moiety of this compound can be readily opened by a range of nucleophiles. Reaction with an alcohol, for example, would yield a mono-ester derivative of a dicarboxylic acid, introducing new functional handles for further chemical transformations. wikipedia.org

The presence of the fluorine atom on the aromatic ring adds another layer of utility. This substituent can direct the course of subsequent electrophilic aromatic substitution reactions or be used to fine-tune the electronic properties of the final target molecule. Therefore, this compound represents a valuable scaffold that combines the reactivity of a cyclic anhydride with the property-modulating effects of fluorine, making it a useful starting material for creating diverse and potentially bioactive compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1152315-50-8

Molecular Formula

C9H5FO3

Molecular Weight

180.13 g/mol

IUPAC Name

6-fluoro-4H-isochromene-1,3-dione

InChI

InChI=1S/C9H5FO3/c10-6-1-2-7-5(3-6)4-8(11)13-9(7)12/h1-3H,4H2

InChI Key

JTVHSZKHCMQXFI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)F)C(=O)OC1=O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 6 Fluoro 3,4 Dihydro 1h 2 Benzopyran 1,3 Dione and Its Analogues

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 6-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione reveals that the target molecule can be conceptually disconnected to identify key precursors. The anhydride (B1165640) functionality can be formed from a corresponding dicarboxylic acid, specifically a substituted homophthalic acid. This leads to the identification of 4-fluoro-2-(carboxymethyl)benzoic acid as the immediate precursor.

Further disconnection of this dicarboxylic acid points to simpler, commercially available starting materials. The core aromatic ring with the fluorine substituent can be traced back to 4-fluorophenol (B42351) or a related fluorinated benzene (B151609) derivative. The two carboxylic acid functionalities can be introduced through various synthetic strategies, including oxidation of alkyl side chains or carboxylation reactions. For instance, a common precursor for homophthalic acids is indanone, suggesting that a fluorinated indanone could serve as a key intermediate. nih.gov

Multi-step Synthetic Routes to the 1H-2-Benzopyran-1,3-dione Core

The construction of the 1H-2-benzopyran-1,3-dione core, also known as homophthalic anhydride, is a well-established process in organic synthesis. These methods can be adapted for the synthesis of fluorinated analogues.

Classical Condensation and Cyclization Reactions

Traditional methods for synthesizing the homophthalic anhydride core often involve the dehydration of homophthalic acid. Homophthalic acid itself can be prepared through various routes. One common method involves the oxidation of a suitable precursor like indene. The cyclization to the anhydride is typically achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent like acetic anhydride or acetyl chloride. orgsyn.org

Another classical approach involves condensation reactions. For example, the Claisen-Schmidt condensation can be utilized to form intermediates that are then cyclized to form the desired heterocyclic system. nih.gov These condensation strategies allow for the gradual buildup of the carbon skeleton before the final ring-closing step.

Strategies for Introducing Fluorine at the 6-Position

Introducing a fluorine atom at the 6-position of the benzopyran-1,3-dione ring requires specific fluorination strategies, which can be applied at different stages of the synthesis.

One direct approach is to start with a fluorinated precursor, such as 4-fluorophenol. A multi-step synthesis starting from 4-fluorophenol has been reported for a related compound, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. This process involves esterification, rearrangement, acylation, cyclization, hydrolysis, and hydrogenation. researchgate.net A key step in this sequence is the Fries rearrangement of 4-fluorophenyl acetate (B1210297) to introduce an acetyl group onto the aromatic ring, which then serves as a handle for further elaboration into the pyranone ring. researchgate.net

Alternatively, nucleophilic aromatic substitution can be employed to introduce the fluorine atom. For example, a nitro group at the desired position can be displaced by fluoride, a method used in the preparation of 4-fluorophthalic anhydride from 4-nitrophthalic anhydride using potassium fluoride. google.com This strategy could potentially be adapted for the synthesis of the target molecule.

Below is a table summarizing key reactions in the synthesis of a related fluorinated benzopyran derivative:

StepReactionReagentsKey Intermediate
1EsterificationAcetic anhydride4-fluorophenyl acetate
2Rearrangement (Fries)Anhydrous AlCl₃4-fluoro-2-acetyl phenol
3Acylation/Cyclization/HydrolysisDiethyl oxalate6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid
4HydrogenationH₂, 10% Pd/C6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Modern Catalytic Approaches for Benzopyran-1,3-dione Formation

Modern synthetic chemistry offers more efficient and selective methods for the construction of cyclic anhydrides, including the use of transition metal catalysis and organocatalysis.

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis has become a powerful tool for the synthesis of complex organic molecules. uva.es Palladium-catalyzed reactions, in particular, are widely used for C-H activation and carbonylation reactions. nih.gov A Pd(II)-catalyzed β- or γ-C(sp³)-H carbonylation of free carboxylic acids has been developed for the synthesis of cyclic anhydrides. nih.gov This method offers a direct way to form the anhydride ring from a more accessible precursor.

Intramolecular Heck reactions, catalyzed by palladium, are also valuable for constructing cyclic systems. uva.es While not directly forming the anhydride, these reactions can be used to synthesize key intermediates, such as substituted indanones, which can then be converted to the desired benzopyran-1,3-dione. nih.gov Transition metal-catalyzed cycloaddition reactions, such as the [4+2] cycloaddition, can also be employed to construct the six-membered ring of the benzopyran system, although this is more common for other related heterocycles. nih.govwilliams.edu

Organocatalysis in Anhydride Synthesis

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a green and efficient alternative to metal-based catalysis. nih.gov In the context of cyclic anhydride synthesis and reactivity, organocatalysts have been extensively used for the desymmetrization of meso-anhydrides through asymmetric ring-opening reactions. nih.govacs.org While this application focuses on the subsequent reactions of anhydrides, the principles of organocatalysis can also be applied to their formation. For instance, amine catalysts have been used in the ring contraction-lactamization of anhydrides. researchgate.net The co-polymerization of cyclic anhydrides and epoxides can also be initiated by organocatalysts. rsc.org Although direct organocatalytic synthesis of the 1H-2-benzopyran-1,3-dione core is less documented, the development of novel organocatalytic cyclization and condensation reactions holds promise for future synthetic routes.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing environmentally benign and economically viable synthetic routes. These principles focus on minimizing waste, reducing energy consumption, and avoiding hazardous substances. jocpr.com

Solvent-free, or neat, reaction conditions represent an ideal application of green chemistry, as they eliminate the use of volatile organic compounds (VOCs) that contribute to environmental pollution and pose safety risks. This approach simplifies product purification, reduces waste, and can sometimes enhance reaction rates. nih.gov For the synthesis of heterocyclic compounds similar to the benzopyranone core, solvent-free methods often involve heating a mixture of the reactants, sometimes with a catalytic amount of a Brønsted or Lewis acid. nih.govresearchgate.net

In the context of synthesizing the this compound framework, a potential solvent-free approach could be explored for the cyclization step. For instance, the Biginelli reaction, which produces dihydropyrimidinones, has been successfully adapted to solvent-free conditions using various catalysts, demonstrating the feasibility of this strategy for multicomponent reactions that build heterocyclic rings. researchgate.net Such a strategy for the target compound would involve heating the appropriate precursors, potentially with a solid acid catalyst, to induce cyclization without a solvent medium.

Table 1: Comparison of Conventional vs. Solvent-Free Synthesis

Feature Conventional Synthesis (with Solvent) Solvent-Free Synthesis
Solvent Usage High (used for dissolving reactants, heat transfer) None or minimal
Waste Generation High (solvent waste requires disposal/recycling) Low (primarily product and catalyst)
Energy Consumption Often higher due to heating/refluxing large solvent volumes Can be lower, focused on heating reactants only
Work-up/Purification More complex (solvent removal, extractions) Simpler (direct crystallization or chromatography)

| Reaction Time | Variable, can be lengthy | Often shorter due to higher reactant concentration |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnih.gov Reactions with high atom economy, such as additions and cycloadditions, are preferred as they minimize the formation of byproducts and waste. nih.gov

The synthesis of the related compound, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, involves several key steps whose atom economy can be evaluated. researchgate.net For example, a critical reduction step to convert the 4-oxo group to a methylene (B1212753) group is often achieved via catalytic hydrogenation. This reaction is 100% atom-economical as it involves the addition of a hydrogen molecule across a double bond, with all atoms being incorporated into the final product. jocpr.com In contrast, reactions like the Wittig reaction, which might be considered for C=C bond formation, have notoriously poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine oxide waste.

Table 2: Atom Economy of Common Reaction Types in Organic Synthesis

Reaction Type Description % Atom Economy (Typical) Relevance to Benzopyran Synthesis
Addition Two or more molecules combine to form a larger one. 100% Catalytic hydrogenation of a C=O or C=C bond. jocpr.com
Rearrangement A molecule's skeleton is rearranged to yield an isomer. 100% Fries rearrangement of an ester to form a hydroxy ketone precursor. researchgate.net
Substitution A functional group is replaced by another. < 100% Acylation steps often produce acid or salt byproducts.

| Elimination | A pair of atoms or groups are removed from a molecule. | < 100% | Dehydration reactions produce water as a byproduct. |

Maximizing reaction efficiency also involves optimizing reaction yields and minimizing the number of synthetic steps (step economy), which collectively reduce resource consumption and waste. nih.gov

Stereoselective and Regioselective Synthetic Considerations

For pharmaceutical intermediates, precise control over the three-dimensional arrangement of atoms (stereochemistry) and the site of chemical transformations (regiochemistry) is paramount. nbinno.com

Stereoselectivity in the synthesis of analogues like (R)- or (S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is critical, as different enantiomers can have vastly different pharmacological activities. nbinno.com Achieving high enantiomeric purity typically involves two main strategies:

Chiral Resolution: A racemic mixture of the compound is synthesized and then separated into its individual enantiomers. This is often accomplished by reacting the mixture with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

Asymmetric Synthesis: A chiral catalyst or auxiliary is used to guide the reaction to produce predominantly one enantiomer. This approach is often more efficient than resolution as it avoids "losing" 50% of the material as the unwanted enantiomer. Asymmetric organocatalytic cascade processes are powerful methods for the stereoselective synthesis of benzopyran derivatives. researchgate.net

Regioselectivity is crucial during the construction of the benzopyran ring. For example, in an electrophilic cyclization of a substituted propargylic aryl ether to form the 2H-benzopyran ring, the electrophile (e.g., I₂, ICl) must add to the correct position of the alkyne to ensure the formation of the desired six-membered ring rather than other potential products. nih.gov The choice of solvent and electrophile can significantly influence the outcome and yield of such reactions. nih.gov Similarly, during the initial functionalization of the 4-fluorophenol precursor, reactions must be directed to the ortho position relative to the hydroxyl group to enable subsequent cyclization. researchgate.net

Process Development and Scale-Up Methodologies for Chemical Manufacturing

Translating a laboratory synthesis into a large-scale industrial process requires careful consideration of safety, cost, scalability, and robustness. The manufacturing of fluorinated pharmaceutical intermediates is a highly specialized field requiring specific expertise and infrastructure. agcchem.comagcchem.com

Key considerations for the scale-up of this compound synthesis include:

Raw Material Sourcing: Starting materials must be readily available and cost-effective. For instance, synthetic routes starting from 4-fluorophenol are advantageous due to its commercial availability. researchgate.net

Process Safety and Hazard Management: The use of hazardous reagents, such as hydrogen fluoride or fluorine gas, requires specialized equipment and stringent safety protocols. agcchem.com Handling highly corrosive substances and managing potentially exothermic reactions are critical concerns in large-scale production. agcchem.com

Reaction Conditions: Industrial processes favor mild reaction conditions (moderate temperatures and pressures) to reduce energy costs and enhance safety. researchgate.net A patent for a related synthesis highlights a method that avoids expensive and hazardous catalysts like Pd/C in favor of simpler, milder conditions. google.com

Efficiency and Throughput: The process must be optimized for high yield and throughput. Continuous flow chemistry, using microreactors or millidevices, is an emerging technology that can improve safety, efficiency, and scalability for the production of pharmaceutical intermediates. researchgate.netresearchgate.net

Purification and Quality Control: Purification methods must be scalable and effective. Crystallization is often preferred over chromatography at an industrial scale due to lower cost and solvent usage. All processes for pharmaceutical intermediates must adhere to current Good Manufacturing Practices (cGMP) to ensure consistent quality and purity. agcchem.com

Table 3: Key Compounds Mentioned

Compound Name
This compound
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
4-fluorophenol

Chemical Reactivity and Transformation Mechanisms of 6 Fluoro 3,4 Dihydro 1h 2 Benzopyran 1,3 Dione

Nucleophilic Ring-Opening Reactions

The core reactivity of 6-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione is characterized by the nucleophilic acyl substitution reactions at the carbonyl carbons of the anhydride (B1165640) ring. This process involves the opening of the heterocyclic ring and is a versatile pathway for the synthesis of a variety of carboxylic acid derivatives. researchgate.net The high reactivity is driven by the relief of ring strain and the inherent electrophilicity of the carbonyl groups.

In the presence of alcohols or phenols, this compound undergoes a ring-opening reaction to yield mono-ester derivatives. This reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on one of the carbonyl carbons of the anhydride. The subsequent cleavage of the acyl-oxygen bond results in the formation of a product containing both a carboxylic acid and an ester functional group. This esterification can be catalyzed by acids. google.com While specific studies on the 6-fluoro derivative are not extensively detailed, the reaction is analogous to the well-established alcoholysis of other cyclic anhydrides. researchgate.net

Table 1: General Reaction with Alcohols
ReactantNucleophileProductFunctional Groups Formed
This compoundR-OH (Alcohol/Phenol)2-((alkoxycarbonyl)methyl)-6-fluorobenzoic acidEster and Carboxylic Acid

The reaction of this compound with primary or secondary amines is a robust method for synthesizing amides and imides. libretexts.org The reaction pathway is often dependent on the reaction conditions. libretexts.org

Initially, the amine acts as a nucleophile, attacking a carbonyl group to open the anhydride ring, which forms a stable amic acid (an amide-carboxylic acid). chemguide.co.uk This reaction is typically rapid and occurs under mild conditions. If this intermediate is heated, a subsequent intramolecular dehydration reaction can occur, leading to the formation of a cyclic imide. libretexts.org

Table 2: Reaction Pathways with Primary Amines
StepReactantsConditionsProductProduct Class
1. Ring-Opening This compound + R-NH₂Mild (e.g., room temp.)2-(2-(alkylamino)-2-oxoethyl)-6-fluorobenzoic acidAmic Acid
2. Cyclization Amic Acid from Step 1Heating6-fluoro-2-alkyl-3,4-dihydro-1H-2-benzopyran-1,3-diimideImide

Hydrolysis of the anhydride ring occurs readily in the presence of water, leading to the formation of the corresponding dicarboxylic acid, 6-fluoro-2-(carboxymethyl)benzoic acid. This reaction is a straightforward ring-opening process where water acts as the nucleophile. The resulting dicarboxylic acid is a key intermediate for the synthesis of other derivatives. For instance, processes involving the hydrolysis of related compounds are noted in the synthesis of precursors for pharmaceuticals. google.comprepchem.com

Cycloaddition and Pericyclic Reactions Involving the Anhydride Moiety

While the anhydride functionality is primarily known for nucleophilic ring-opening, the homophthalic anhydride scaffold is also a versatile substrate for cycloaddition reactions. nih.gov The methylene (B1212753) group adjacent to the aromatic ring is sufficiently acidic to be enolized, making the system suitable for reactions where it acts as a 4π-electron component.

A prominent example is the Castagnoli–Cushman reaction (CCR), a [4+2] cycloaddition between homophthalic anhydride and an imine. mdpi.com This reaction is a powerful tool for the diastereoselective synthesis of tetrahydroisoquinolone carboxylic acids, which are important medicinal scaffolds. nih.govresearchgate.netmdpi.com The reaction proceeds through a concerted [4+2] cycloaddition or a stepwise mechanism involving an initial Mannich-type reaction followed by intramolecular acylation. nih.govmdpi.com Additionally, the anion derived from homophthalic anhydride can participate in Diels-Alder reactions with suitable dienophiles. rsc.org

Table 3: Cycloaddition Reactions of the Homophthalic Anhydride Core
Reaction NameReactantsProduct Type
Castagnoli-Cushman ReactionHomophthalic Anhydride + ImineTetrahydroisoquinolone carboxylic acid
Diels-Alder ReactionHomophthalic Anhydride Anion + DienophilePolycyclic adduct

Electrophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is influenced by the directing and activating/deactivating effects of two distinct substituents: the fluorine atom and the fused anhydride ring system. wikipedia.org

Anhydride Ring: The fused anhydride portion of the molecule contains two electron-withdrawing carbonyl groups. This system strongly deactivates the aromatic ring by withdrawing electron density through both resonance and induction, making it a meta-directing group. libretexts.orgwikipedia.org

The combination of a deactivating ortho-, para-director (fluorine) and a strongly deactivating meta-director (anhydride ring) makes the aromatic ring highly electron-deficient and thus very unreactive towards electrophilic substitution. masterorganicchemistry.comyoutube.com The directing effects are also in opposition. The strong deactivating nature of the anhydride moiety is expected to dominate, making any substitution reaction challenging. If a reaction were to occur, the position of attack would be determined by a complex interplay of these competing electronic effects.

Table 4: Substituent Effects on the Aromatic Ring
SubstituentPositionInductive EffectResonance EffectOverall Reactivity EffectDirecting Preference
Fluorine (-F)C6-I (Withdrawing)+M (Donating)DeactivatingOrtho, Para
Anhydride RingC7, C8-I (Withdrawing)-M (Withdrawing)Strongly DeactivatingMeta

Radical Reactions and Functionalization Strategies

Specific studies detailing radical reactions of this compound are not widely available in the scientific literature. However, based on its structure, potential radical functionalization strategies can be considered. The benzylic C4 position, being adjacent to the aromatic ring, is a potential site for radical substitution reactions, such as benzylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions. Such a transformation would introduce a functional handle for further synthetic modifications. It must be emphasized that this pathway is hypothetical and based on general principles of radical chemistry rather than documented experimental results for this specific compound.

Influence of the 6-Fluoro Substituent on Reactivity and Reaction Pathways

The presence of a fluorine atom at the 6-position of the benzopyran ring system is anticipated to significantly modulate the reactivity of the anhydride moiety through a combination of inductive and resonance effects. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I), which is expected to enhance the electrophilicity of the carbonyl carbons. This heightened electrophilicity would render the molecule more susceptible to nucleophilic attack.

Conversely, fluorine also possesses lone pairs of electrons that can be donated into the aromatic ring through a resonance effect (+M). This resonance effect can partially counteract the inductive withdrawal, particularly at the ortho and para positions relative to the fluorine atom. However, in the case of this compound, the anhydride functionality is not directly conjugated with the fluorine-bearing benzene ring in a way that would allow for strong resonance delocalization to the carbonyl groups. Therefore, the inductive effect is likely to be the dominant factor influencing the reactivity of the anhydride.

The primary reaction pathway for this class of compounds is nucleophilic acyl substitution at one of the carbonyl carbons, leading to ring-opening of the anhydride. Common nucleophiles include water, alcohols, amines, and carbanions. The electron-withdrawing nature of the 6-fluoro substituent is expected to accelerate the rate of these nucleophilic attacks compared to the non-fluorinated analogue.

For instance, in the hydrolysis of substituted phthalic anhydrides, electron-withdrawing groups on the aromatic ring have been shown to increase the rate of reaction. This is attributed to the stabilization of the negatively charged tetrahedral intermediate formed during the nucleophilic attack by water. A similar trend would be expected for the hydrolysis of this compound, as depicted in the following general mechanism:

General Mechanism of Nucleophilic Ring-Opening:

Nucleophilic Attack: A nucleophile (Nu:) attacks one of the electrophilic carbonyl carbons of the anhydride.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, negatively charged tetrahedral intermediate. The electron-withdrawing 6-fluoro group helps to stabilize this intermediate through its inductive effect.

Ring-Opening: The tetrahedral intermediate collapses, leading to the cleavage of the C-O bond within the anhydride ring and the formation of a ring-opened product.

Protonation (if applicable): In reactions with protic nucleophiles like water or alcohols, a final proton transfer step yields the carboxylic acid and ester or two carboxylic acid functional groups, respectively.

Kinetic and Thermodynamic Studies of Key Transformations

The rate of hydrolysis is influenced by the pH of the medium and the presence of nucleophilic catalysts. semanticscholar.orgnih.gov For substituted aryl hydrogen phthalates, the electronic nature of the substituent on the phenyl ring affects the kinetic pKa of the neighboring carboxylic acid group, which in turn influences the rate of intramolecular catalysis of ester hydrolysis. semanticscholar.orgnih.gov

Table 1: Hypothetical Kinetic Data for the Hydrolysis of Substituted Benzopyran-1,3-diones

Substituent at C-6Relative Rate of Hydrolysis (k_rel)Activation Energy (Ea) (kJ/mol)
H1.065
CH₃ (electron-donating)0.868
F (electron-withdrawing) 2.5 60
NO₂ (strongly electron-withdrawing)8.055

This table presents hypothetical data based on established principles of physical organic chemistry to illustrate the expected trend. The values are not experimental results for the named compounds.

Table 2: Estimated Thermodynamic Parameters for the Hydrolysis of this compound

Thermodynamic ParameterEstimated Value
Enthalpy of Reaction (ΔH)-40 to -60 kJ/mol
Entropy of Reaction (ΔS)-10 to -30 J/(mol·K)
Gibbs Free Energy (ΔG) at 298 K-35 to -55 kJ/mol

These are estimated values based on data for similar cyclic anhydrides and are intended to be illustrative.

Theoretical and Computational Investigations of 6 Fluoro 3,4 Dihydro 1h 2 Benzopyran 1,3 Dione

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within 6-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione are fundamental to its stability and chemical character. Theoretical methods are employed to map electron density, determine molecular orbitals, and analyze the bonding framework.

Density Functional Theory (DFT) is a mainstay of computational chemistry, balancing accuracy with computational efficiency, making it well-suited for studying molecules of this size. mdpi.com DFT calculations are used to determine the optimized geometry and electronic properties of this compound.

In a typical DFT study, the molecule's geometry is optimized to find the lowest energy structure. Functionals such as B3LYP, paired with basis sets like 6-31G(d,p), are commonly used to model the system accurately. researchgate.net From this optimized structure, a wealth of electronic information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive species.

Furthermore, DFT allows for the generation of molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen atoms and the fluorine atom would be expected to be regions of high electron density (negative potential), while the carbonyl carbons and the protons on the aromatic ring would be electron-deficient (positive potential).

Natural Bond Orbital (NBO) analysis, often performed following DFT calculations, provides further details on charge distribution, hybridization, and delocalization effects, such as hyperconjugation between orbitals. beilstein-journals.org

Table 1: Hypothetical DFT-Calculated Properties for this compound Note: This data is illustrative of typical DFT output and is not from a published study.

PropertyValueUnit
Total Energy-705.12345Hartrees
HOMO Energy-7.5eV
LUMO Energy-1.2eV
HOMO-LUMO Gap6.3eV
Dipole Moment3.5Debye

Ab Initio Methods and Electron Correlation Studies

While DFT is highly effective, ab initio ("from the beginning") methods provide a more rigorous, albeit computationally intensive, approach. These methods solve the Schrödinger equation without relying on empirical parameters. Methods like Hartree-Fock (HF) provide a foundational approximation, but they neglect the correlated motion of electrons.

To achieve higher accuracy, post-Hartree-Fock methods are employed to account for electron correlation. Møller-Plesset perturbation theory (e.g., MP2) is a common choice that improves upon the HF results. These studies are crucial for accurately predicting bond energies and reaction barriers where electron correlation effects are significant. nih.gov For this compound, such studies would refine the understanding of intramolecular interactions, such as the influence of the electronegative fluorine atom on the electron distribution within the benzopyran ring system.

Conformational Analysis and Molecular Dynamics Simulations

The non-aromatic dihydro-pyran ring in this compound is not planar. This flexibility gives rise to different spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. nih.govresearchgate.net

Computational methods can systematically explore the conformational landscape by rotating the single bonds within the dihydro-pyran ring. The energy of each conformation is calculated, typically using DFT or semi-empirical methods, to identify the low-energy, stable structures. researchgate.net For the dihydro-pyran ring, conformations such as boat, twist-boat, and chair-like structures would be investigated to determine the global minimum energy conformer, which is the most populated state under equilibrium conditions. beilstein-journals.orgbeilstein-archives.org

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule transitions between different conformations and how it might interact with a solvent or other molecules. This provides a more realistic picture of the molecule's flexibility and structural dynamics than static calculations alone.

Table 2: Illustrative Relative Energies of Dihydro-pyran Ring Conformations Note: This data is hypothetical and for illustrative purposes.

ConformationRelative Energy (kcal/mol)Population (%) at 298K
Flattened-Boat0.0075.5
Twist-Boat1.508.8
Envelope0.8515.7

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. It allows for the study of transient species like transition states that are difficult or impossible to observe experimentally. researchgate.net

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. libretexts.org Locating and characterizing the TS is crucial for understanding a reaction's kinetics and mechanism. Computational algorithms can search for these saddle points. Once a potential TS structure is found, a frequency calculation is performed. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate from reactant to product. researchgate.net

For a hypothetical reaction, such as the hydrolysis of the anhydride (B1165640) ring in this compound, computational modeling could be used to locate the transition state for the nucleophilic attack of a water molecule on one of the carbonyl carbons.

The potential energy surface (PES) is a conceptual map that relates the potential energy of a system to the spatial coordinates of its constituent atoms. muni.cz By mapping the PES for a reaction, chemists can visualize the entire reaction pathway. researchgate.netuni-rostock.de

Prediction of Spectroscopic Properties from First Principles

There are no available studies that use first-principles calculations, such as those based on density functional theory (DFT), to predict the spectroscopic properties (e.g., NMR, IR, Raman, UV-Vis spectra) of this compound. Such computational methods are powerful tools for correlating a molecule's geometric structure with its spectral signatures, but they have not been applied to this specific compound in the reviewed literature. aps.orgresearchgate.net

Analysis of Non-Covalent Interactions and Intermolecular Forces

A detailed analysis of the non-covalent interactions and intermolecular forces for this compound is absent from the scientific literature. While computational techniques like Non-Covalent Interaction (NCI) analysis and Hirshfeld surface analysis are employed to understand crystal packing and supramolecular assemblies in other heterocyclic systems, these methods have not been applied to this specific molecule. mdpi.comnih.gov Therefore, there are no research findings to report on the nature of its potential π–π stacking, hydrogen bonding, or other intermolecular forces.

Advanced Analytical Methodologies for Structural and Mechanistic Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. Advanced NMR methods, particularly multi-dimensional techniques, are crucial for assigning the complex spectral data of substituted heterocyclic systems.

2D NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlation data between different nuclei, resolving spectral overlap and revealing the molecular framework. wikipedia.orgepfl.ch

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²J or ³J coupling). sdsu.edu For 6-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione, a COSY spectrum would be expected to show a cross-peak between the diastereotopic protons at the C4 position and the proton at the C3 position, establishing the connectivity within the dihydro-pyran ring. Correlations would also be seen between the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.eduyoutube.com This technique is invaluable for assigning the carbon signals in the molecule. Each protonated carbon atom would display a correlation peak, linking the ¹H and ¹³C chemical shifts. For instance, the signals for the CH₂ group at C4 and the CH group at C3 would be readily identifiable.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds (²J, ³J, and sometimes ⁴J). wikipedia.orgyoutube.com This is particularly useful for identifying quaternary carbons, such as the carbonyl carbons (C1 and C3) and the aromatic carbons C4a, C5, C6, and C8a. For example, the protons at C4 would show correlations to the carbonyl carbon at C3, the aromatic carbon C5, and the bridgehead carbon C4a.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals correlations between protons that are close in space, irrespective of their through-bond connectivity. slideshare.net This is critical for determining stereochemistry and conformation. In a rigid ring system like this, NOESY could provide information about the spatial relationships between protons on the pyran ring and those on the adjacent aromatic ring.

Table 1: Expected 2D NMR Correlations for this compound

TechniqueCorrelated NucleiInformation GainedExpected Key Correlations
COSY¹H - ¹HThrough-bond proton-proton coupling (2-3 bonds)H4 ↔ H3; Aromatic H ↔ Aromatic H
HSQC¹H - ¹³CDirect one-bond proton-carbon connectivityH3 ↔ C3; H4 ↔ C4; H5 ↔ C5; H7 ↔ C7; H8 ↔ C8
HMBC¹H - ¹³CLong-range proton-carbon connectivity (2-4 bonds)H4 ↔ C3, C4a, C5; H3 ↔ C1, C4, C4a; H8 ↔ C1, C6, C7, C8a
NOESY¹H - ¹HThrough-space proton-proton proximityCorrelations between pyran ring protons and aromatic protons, defining conformation.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique used to characterize fluorine-containing compounds. wikipedia.orghuji.ac.il The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org The chemical shift of ¹⁹F is highly sensitive to its electronic environment, with a very wide spectral range (around 800 ppm), which minimizes signal overlap. wikipedia.orgbiophysics.org

For this compound, the single fluorine atom attached to the aromatic ring would produce a distinct signal in the ¹⁹F NMR spectrum. The typical chemical shift range for aromatic fluorine (Ar-F) is between +80 to +170 ppm relative to CFCl₃. ucsb.edu The precise chemical shift would be influenced by the electron-withdrawing nature of the cyclic anhydride (B1165640) moiety. alfa-chemistry.com Furthermore, the ¹⁹F signal would exhibit spin-spin coupling with the adjacent aromatic protons (H5 and H7), providing valuable information for assigning the aromatic region of the ¹H NMR spectrum. huji.ac.il The magnitude of these coupling constants (J-coupling) decreases with the number of bonds separating the nuclei. wikipedia.org

Table 2: Predicted ¹⁹F NMR Data for this compound

ParameterExpected Value/PatternSignificance
Chemical Shift (δ)~ -110 to -125 ppm (vs. CFCl₃)Confirms the presence of an aromatic fluorine atom; sensitive to substitution effects.
³JF-H5 Coupling~ 7-10 HzConfirms connectivity to the ortho proton (H5).
⁴JF-H7 Coupling~ 4-7 HzConfirms connectivity to the meta proton (H7).

Solid-State NMR for Polymorphism and Crystal Structure Analysis

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. It is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—which can significantly impact a substance's physical properties. researchgate.net Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which are directly related to the local structure and molecular packing in the crystal lattice. mdpi.comnsf.gov

By analyzing the ¹³C and ¹⁹F chemical shifts in the ssNMR spectrum, different polymorphs of this compound can be distinguished. dur.ac.uk Subtle differences in conformation or intermolecular interactions (like hydrogen bonding or π-stacking) between polymorphs will result in distinct chemical shifts. researchgate.net Advanced ssNMR techniques can also provide information on internuclear distances and molecular dynamics within the crystal, complementing data from X-ray diffraction. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is an excellent tool for identifying functional groups and monitoring the progress of chemical reactions. mt.com

Characteristic Carbonyl Stretches of Cyclic Anhydrides

The most prominent feature in the IR spectrum of an acid anhydride is the presence of two distinct carbonyl (C=O) stretching bands. spectroscopyonline.comspectroscopyonline.com This arises from the symmetric and asymmetric stretching vibrations of the two coupled carbonyl groups. stackexchange.com

For cyclic anhydrides like this compound, these two bands appear at high frequencies. A key diagnostic feature is that for cyclic anhydrides, the lower-frequency asymmetric stretching band is typically more intense than the higher-frequency symmetric stretching band. spectroscopyonline.comlibretexts.org The positions of these bands can indicate whether the anhydride is saturated or conjugated with an aromatic system.

Table 3: Typical IR Frequencies for Cyclic Anhydrides

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
Symmetric C=O StretchCyclic Anhydride1870 - 1820Strong (less intense than asymmetric)
Asymmetric C=O StretchCyclic Anhydride1800 - 1750Very Strong (more intense than symmetric)
C-O-C StretchCyclic Anhydride1300 - 1000Strong
C-F StretchAryl Fluoride1270 - 1100Strong

Source: Adapted from literature data on cyclic anhydrides. spectroscopyonline.com

In Situ Spectroscopic Techniques for Reaction Pathway Elucidation

In situ (in the reaction mixture) spectroscopic monitoring provides real-time data on the progress of a chemical reaction, allowing for the identification of intermediates, determination of kinetics, and optimization of reaction conditions. mt.comresearchgate.net Techniques like FTIR and Raman are particularly well-suited for this purpose.

The synthesis of this compound from a suitable precursor, such as a dicarboxylic acid via dehydration, could be monitored using in situ IR spectroscopy. The reaction progress would be tracked by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the two characteristic sharp carbonyl peaks of the cyclic anhydride. researchgate.net This real-time analysis enables precise determination of the reaction endpoint and can reveal the presence of any transient intermediates or side products, thus elucidating the reaction pathway. mt.com

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

No specific studies detailing the high-resolution mass spectrometry (HRMS) analysis and fragmentation patterns for this compound were identified. This type of analysis would be crucial for confirming its elemental composition and elucidating its structure by examining the fragmentation pathways of the molecular ion.

X-ray Crystallography for Precise Molecular Geometry and Crystal Packing

There are no published X-ray crystallography studies for this compound. Such an analysis would provide definitive proof of its three-dimensional structure, including precise bond lengths, bond angles, and details about its crystal lattice and intermolecular interactions.

Chiral Chromatography for Enantiomeric Purity and Stereoisomer Resolution

Methods for the chiral separation and determination of enantiomeric purity for this compound have not been reported. As the molecule contains a stereocenter, chiral chromatography would be the standard method to resolve and quantify its enantiomers.

Applications of 6 Fluoro 3,4 Dihydro 1h 2 Benzopyran 1,3 Dione in Organic Synthesis and Materials Science

As a Versatile Building Block for Complex Heterocyclic Systems

The strained anhydride (B1165640) ring of 6-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione is susceptible to nucleophilic attack, making it an excellent electrophilic partner in reactions to construct more complex molecular architectures. This reactivity is harnessed to build a variety of fluorinated heterocyclic scaffolds, which are of significant interest in medicinal and agricultural chemistry.

Synthesis of Fluorinated Lactones and Chromenes

The benzopyran core of this compound serves as a foundational element for the synthesis of related oxygen-containing heterocycles. The anhydride can undergo selective reduction or rearrangement reactions to yield fluorinated lactones and chromene derivatives. The presence of the fluorine atom in the aromatic ring influences the reactivity of the scaffold and imparts unique properties to the final products. While specific multistep synthetic procedures starting from this particular anhydride are not extensively detailed in the literature, the general reactivity of anhydrides suggests pathways involving selective reduction of one carbonyl group to form lactones.

Precursor to Fluorinated Isochroman (B46142) and Isoquinoline (B145761) Derivatives

Isoquinoline and its derivatives are a critical class of nitrogen-containing heterocycles found in many natural products and pharmaceuticals. Homophthalic anhydrides are classical precursors for the synthesis of isoquinoline scaffolds. Following this established reactivity, this compound can react with nitrogen-based nucleophiles, such as primary amines or ammonia, in a nucleophilic acyl substitution reaction. libretexts.orgyoutube.com This reaction opens the anhydride ring to form an intermediate amide-acid, which can then be cyclized under appropriate conditions to furnish the core structure of fluorinated 3,4-dihydroisoquinolin-1(2H)-one derivatives. Further chemical modifications can then lead to a diverse array of fluorinated isochroman and isoquinoline compounds.

Table 1: Representative Transformation to Isoquinoline Precursor

Reactant Nucleophile Product Type
This compound Primary Amine (R-NH₂) N-substituted amide-carboxylic acid

This table illustrates the general reaction based on the known chemistry of anhydrides. libretexts.orgyoutube.com

Role in the Construction of Agrochemical Scaffolds (synthetic aspects only)

The incorporation of fluorine is a common strategy in the design of modern agrochemicals to enhance efficacy and metabolic stability. Many potent herbicides and fungicides are based on heterocyclic cores. For instance, compounds containing dione (B5365651) moieties, such as isoindoline-1,3-diones, have been investigated for herbicidal activity. nih.gov The chemical reactivity of this compound allows it to serve as a starting point for building more complex, fluorinated heterocyclic systems that could be investigated for potential agrochemical applications. Synthetic strategies would likely involve ring-opening of the anhydride followed by condensation and cyclization reactions with other functionalized molecules to build novel scaffolds.

Monomer in Polymer Chemistry

The dual carbonyl functionality of cyclic anhydrides makes them suitable monomers for step-growth polymerization. This compound can be employed in polymer synthesis to create specialty polymers with tailored properties, leveraging the effects of the fluorine substituent.

Synthesis of Specialty Polymers and Copolymers

Anhydrides are common co-monomers with diols or diamines to produce polyesters and polyimides, respectively. The polymerization proceeds through the nucleophilic attack of the alcohol or amine on the carbonyl carbons of the anhydride, leading to ring-opening and the formation of ester or amide linkages that constitute the polymer backbone. The use of this compound as a monomer can lead to fluorinated polymers. These materials are often characterized by enhanced thermal stability, chemical resistance, and specific optical and dielectric properties. For example, epoxy-anhydride polymer systems can be modified by incorporating fluoroalkyl substituents to create materials with properties like heat resistance and hydrophobicity. researchgate.net

Table 2: Potential Polymerization Reactions

Co-monomer Type Polymer Class Linkage Formed
Diol (HO-R-OH) Polyester Ester
Diamine (H₂N-R-NH₂) Polyimide Imide (via polyamic acid)

This table outlines potential polymerization pathways for this compound based on general anhydride reactivity.

Functionalization of Polymer Backbones

No Publicly Available Research Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no research, synthesis data, or application information could be found for the chemical compound this compound.

Extensive queries for this specific molecule, including variations in nomenclature such as "6-fluoro-3,4-dihydro-1H-isochromene-1,3-dione" and "6-fluoro-homophthalic anhydride," did not yield any relevant results. The search was broadened to include general classes of related compounds like fluorinated homophthalic anhydrides and fluorinated benzopyran-1,3-diones in the context of materials science and organic synthesis, but these searches also failed to identify any studies involving the requested compound.

It is important to note that while information is available for a structurally related compound, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid , this is a distinct molecule with different chemical properties and applications, primarily as an intermediate in the synthesis of pharmaceuticals.

Furthermore, searches in chemical databases such as PubChem did not return an entry for this compound, although an isomer, 7-fluoroisochromane-1,3-dione, is listed. The non-existence of the requested compound in these databases suggests that it may not have been synthesized or characterized to date.

Consequently, due to the complete absence of any scientific data, it is not possible to generate an article on the applications of this compound in organic synthesis and materials science as requested. The compound appears to be a novel or yet-to-be-explored chemical entity.

Future Directions and Emerging Research Avenues for Fluorinated Dihydrobenzopyran 1,3 Diones

Innovations in Sustainable and Catalyst-Free Synthesis

The development of environmentally benign and efficient synthetic methodologies is a paramount goal in contemporary chemistry. For fluorinated dihydrobenzopyran-1,3-diones, future research is anticipated to move beyond traditional synthetic routes, which often rely on harsh reagents and metal catalysts.

Emerging sustainable and catalyst-free approaches include:

Mechanochemistry : This solvent-free technique utilizes mechanical force to drive chemical reactions. pharmtech.comnih.gov The application of mechanochemistry to the synthesis of fluorinated heterocycles could offer significant advantages, such as reduced waste, lower energy consumption, and access to novel chemical reactivity. pharmtech.comnih.gov

Photochemical and Electrochemical Methods : Light and electricity can serve as clean reagents for promoting chemical transformations. Photochemical cyclizations and electro-oxidative C-H functionalization are promising avenues for the construction of the benzopyran core under mild, catalyst-free conditions. nih.govresearchgate.net

On-Water Synthesis : Performing reactions in water as a solvent aligns with the principles of green chemistry. Catalyst-free fluorination and cyclization reactions in aqueous media are being explored for various heterocyclic systems and could be adapted for the synthesis of fluorinated dihydrobenzopyran-1,3-diones. emerginginvestigators.orgnih.gov

Table 1: Comparison of Synthetic Methodologies for Fluorinated Heterocycles
MethodologyKey AdvantagesPotential ChallengesIllustrative Yield Range (%)
Traditional CatalysisWell-established, high yieldsMetal contamination, harsh conditions70-95
MechanochemistrySolvent-free, rapid, energy-efficientScalability, substrate scope60-90
PhotochemistryMild conditions, unique reactivitySpecialized equipment, quantum yields50-85
ElectrochemistryAvoids stoichiometric oxidants/reductantsElectrode passivation, electrolyte effects55-88

Exploration of Novel Reactivity and Cascade Reactions

The unique electronic properties imparted by the fluorine atom can be harnessed to discover novel chemical transformations and design elegant cascade reactions. For 6-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione and its analogs, the cyclic anhydride (B1165640) moiety serves as a versatile reactive handle.

Future research in this area could focus on:

Ring-Opening and Rearrangement Cascades : The strained cyclic anhydride ring is susceptible to nucleophilic attack. This can initiate a cascade of reactions, leading to the rapid construction of complex molecular architectures. sciencedaily.com The influence of the fluorine substituent on the regioselectivity and stereoselectivity of these cascades is a key area for investigation.

Decarboxylative Couplings : The carboxylic anhydride can be a precursor for decarboxylation, generating reactive intermediates that can participate in cross-coupling reactions to introduce new functional groups.

Domino Reactions : The development of one-pot, multi-component reactions that form the dihydrobenzopyran-1,3-dione core and subsequently functionalize it in a single operation would be a highly efficient strategy for generating molecular diversity.

Chemo- and Regioselective Functionalization Strategies

The ability to selectively introduce functional groups at specific positions on the fluorinated dihydrobenzopyran-1,3-dione scaffold is crucial for tuning its properties. Late-stage functionalization is a particularly attractive strategy in drug discovery.

Key future directions include:

C-H Functionalization : The direct conversion of C-H bonds to C-C, C-N, or C-O bonds is a powerful tool in modern organic synthesis. rsc.orgresearchgate.net Research into the regioselective C-H functionalization of the aromatic ring and the dihydropyran ring, directed by the existing functional groups, will be a major focus.

Selective Fluorination/Perfluoroalkylation : The development of methods for the selective introduction of additional fluorine atoms or perfluoroalkyl groups could further modulate the electronic and pharmacokinetic properties of these molecules.

Derivatization of the Anhydride : The anhydride moiety can be selectively opened with various nucleophiles to generate a diverse library of derivatives, such as esters, amides, and imides, each with potentially unique biological activities or material properties.

Table 2: Potential Regioselective Functionalization Sites on this compound
PositionPotential Reaction TypeDirecting GroupAnticipated Outcome
Aromatic Ring (C5, C7, C8)Electrophilic Aromatic SubstitutionFluorine, CarbonylIntroduction of nitro, halo, or acyl groups
Aromatic Ring (ortho to F)Directed C-H ActivationFluorineArylation, alkylation
Dihydropyran Ring (C4)Alpha-FunctionalizationCarbonylAlkylation, halogenation
Anhydride MoietyNucleophilic Acyl SubstitutionN/ARing-opening to form esters, amides, etc.

Advanced Computational Design of New Derivatives with Tunable Properties

In silico methods are becoming indispensable in the rational design of new molecules with desired properties, thereby reducing the time and cost associated with experimental work.

For fluorinated dihydrobenzopyran-1,3-diones, computational chemistry can be applied to:

Predict Physicochemical Properties : Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict key properties such as lipophilicity, metabolic stability, and electronic characteristics of novel derivatives. emerginginvestigators.org

Guide Synthesis : Computational modeling can help to elucidate reaction mechanisms and predict the regioselectivity of functionalization reactions, aiding in the design of more efficient synthetic routes.

Structure-Based Drug Design : If a biological target is identified, molecular docking and molecular dynamics simulations can be used to design derivatives with enhanced binding affinity and selectivity. nih.govresearchgate.net

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better reaction control, and ease of scalability. rsc.orgmit.edu The integration of the synthesis of fluorinated dihydrobenzopyran-1,3-diones into continuous flow systems is a promising avenue for their efficient and safe production.

Future research in this domain will likely involve:

Development of Flow-Based Synthetic Routes : Designing multi-step syntheses where each step is performed in a dedicated flow module, allowing for the telescoping of reactions without the need for intermediate purification. acs.org

In-line Purification and Analysis : Integrating purification techniques, such as liquid-liquid extraction and chromatography, directly into the flow system, along with real-time analytical monitoring, to ensure high purity of the final product.

Safe Handling of Hazardous Reagents : Flow chemistry is particularly well-suited for handling hazardous reagents, such as elemental fluorine or highly reactive intermediates, by generating and consuming them in situ in small volumes. acs.org

Q & A

Q. What are the established synthetic routes for 6-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, starting with fluorination of a precursor aromatic ring followed by cyclization to form the benzopyran core. Key steps include:

  • Fluorination : Electrophilic substitution using fluorinating agents like Selectfluor™ under controlled pH and temperature .
  • Cyclization : Acid- or base-catalyzed ring closure, often requiring anhydrous conditions to avoid side reactions .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradient) to isolate the dihydroxy-dione structure. Purity (>95%) is verified via HPLC and elemental analysis .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the fluorine substituent, dihydrobenzopyran ring, and ketone groups. 19^{19}F NMR is critical for verifying fluorination efficiency .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C9_9H7_7FO3_3) and detects isotopic patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the dihydro ring system .

Q. How does the compound’s solubility and stability vary under different experimental conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced using co-solvents like ethanol-water mixtures .
  • Stability : Degrades under strong acidic/basic conditions or prolonged UV exposure. Store at 2–8°C in inert atmospheres to prevent oxidation of the dihydro ring .

Advanced Research Questions

Q. What strategies can elucidate the compound’s receptor selectivity compared to structurally related benzopyrans (e.g., nebivolol analogs)?

  • Pharmacophore Mapping : Compare functional groups (e.g., fluorine vs. amine substitutions) using 3D-QSAR models to predict binding affinities to β-adrenergic or serotonin receptors .
  • Functional Assays : Use calcium flux or cAMP assays in transfected HEK293 cells expressing human receptors to quantify selectivity .

Q. How can isotopic labeling (e.g., deuterium) improve metabolic studies of this compound?

  • Metabolic Tracking : Synthesize deuterated analogs (e.g., replacing hydrogen in the dihydro ring with 2^2H) to trace phase I/II metabolites via LC-MS/MS .
  • Pharmacokinetics : Compare t1/2t_{1/2} and bioavailability between labeled and unlabeled forms in rodent models to assess isotope effects .

Q. How should researchers resolve contradictions in reported pharmacological profiles (e.g., vasodilatory vs. neuroactive effects)?

  • Assay Standardization : Control variables like cell type (vascular vs. neuronal), incubation time, and ligand concentration .
  • Functional Group Modification : Synthesize derivatives lacking the 6-fluoro or 1,3-dione groups to isolate contributions of specific moieties .

Q. What methodologies are recommended for enantiomeric separation given its chiral centers?

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .
  • Dynamic Resolution : Enzymatic kinetic resolution with lipases or esterases to isolate active enantiomers .

Q. Can computational modeling predict interactions with novel biological targets (e.g., kinases)?

  • Docking Simulations : Screen against kinase databases (e.g., PDB) using software like AutoDock Vina. Prioritize targets with high docking scores (e.g., MAPK or PI3K) .
  • MD Simulations : Assess binding stability over 100-ns trajectories to validate predicted interactions .

Notes

  • Structural analogs (e.g., nebivolol derivatives) provide critical insights but require rigorous functional validation .
  • Always cross-reference experimental data with computational predictions to mitigate reproducibility issues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.